![molecular formula C13H13NO3 B1438760 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid CAS No. 1156524-53-6](/img/structure/B1438760.png)
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Applications
One significant application of furan derivatives includes their role in synthetic chemistry, such as in the Diels–Alder and dehydration reactions for producing benzoic acid derivatives from biomass-derived furan. Mahmoud et al. (2015) discussed the synthesis routes starting from furan and acrylic acid, utilizing Lewis acidic zeolite catalysts to achieve high turnover frequency and yield, minimizing side reactions in the process (Mahmoud et al., 2015). Additionally, Demir et al. (2003) described a novel enantioselective synthesis of furan-2-yl amines and amino acids, showcasing the potential for producing chiral compounds for further research applications (Demir et al., 2003).
Corrosion Inhibition
Furan derivatives are also studied for their corrosion inhibition properties. Yadav et al. (2015) synthesized amino acid compounds, including derivatives of furan, and investigated their effectiveness as corrosion inhibitors for steel in HCl solution. Their study revealed the mixed-type nature of these inhibitors and their adherence to the Langmuir adsorption isotherm (Yadav et al., 2015).
Antimicrobial Activities
Compounds containing furan rings have been explored for their antimicrobial properties. Parekh et al. (2005) synthesized Schiff bases derived from 4-aminobenzoic acid, including furan derivatives, and screened them as potential antibacterial agents against medically important bacterial strains, finding varied effects depending on the molecular structure (Parekh et al., 2005). Dias et al. (2015) reported on organotin carboxylates derived from a Schiff base involving furan, showing significant in vitro antimicrobial activity against fungi and bacteria, with certain complexes exhibiting higher biocidal activity compared to control drugs (Dias et al., 2015).
Chemical Synthesis and Modification
The versatility of furan derivatives extends to their use in chemical synthesis and modification. For instance, Janczewski et al. (2021) presented a novel method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions, offering a mild and efficient route to a variety of furfural derivatives (Janczewski et al., 2021). This research opens new pathways for the development of furan-based compounds with potential applications in material science, pharmacology, and beyond.
Propiedades
IUPAC Name |
2-[furan-2-ylmethyl(methyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-14(9-10-5-4-8-17-10)12-7-3-2-6-11(12)13(15)16/h2-8H,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKAJYLLQQPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




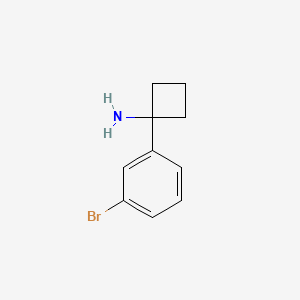
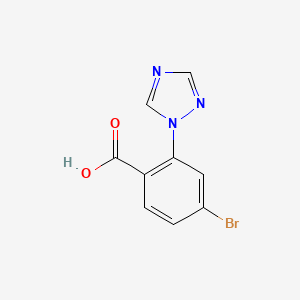
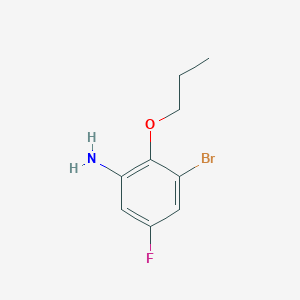
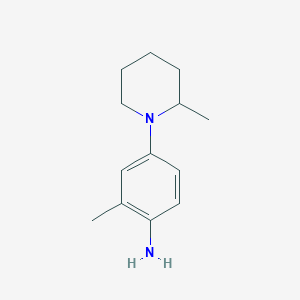
![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
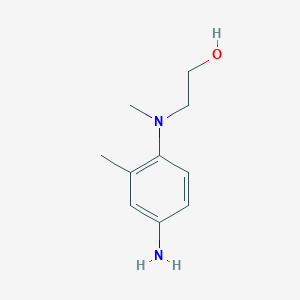
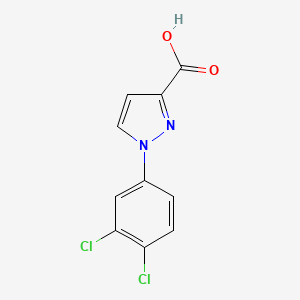
![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)

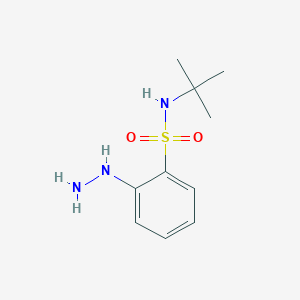
![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)

